5-Bromo-4-isopentylpyrimidine

Übersicht

Beschreibung

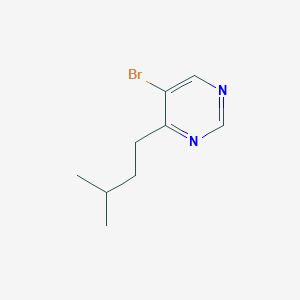

5-Bromo-4-isopentylpyrimidine: is an organic compound with the molecular formula C9H13BrN2 . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of a bromine atom at the 5-position and an isopentyl group at the 4-position of the pyrimidine ring makes this compound unique and of interest in various chemical research fields .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-isopentylpyrimidine typically involves the bromination of 4-isopentylpyrimidine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile or dichloromethane. The reaction conditions often require controlled temperatures and may involve the use of a catalyst to enhance the reaction rate .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. The purification of the final product is typically achieved through crystallization or chromatography techniques .

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: 5-Bromo-4-isopentylpyrimidine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form corresponding pyrimidine N-oxides or reduction reactions to yield dehalogenated products.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids or esters

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.

Coupling: Palladium catalysts and bases like potassium carbonate in solvents such as tetrahydrofuran or toluene

Major Products:

Substitution Products: Various substituted pyrimidines depending on the nucleophile used.

Oxidation Products: Pyrimidine N-oxides.

Reduction Products: Dehalogenated pyrimidines.

Coupling Products: Biaryl compounds

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

1. Anticancer Activity

Recent studies have highlighted the potential of 5-Bromo-4-isopentylpyrimidine as an anticancer agent. It has been investigated for its effects on various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. For instance, compounds related to this compound have been shown to interact with specific protein kinases involved in cancer progression, such as UNC51-like kinase 1 (ULK1), which is overexpressed in non-small cell lung cancer (NSCLC) .

2. Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies involving this compound derivatives have provided insights into how modifications to the compound can enhance its biological activity. For example, variations in substituents on the pyrimidine ring have been correlated with increased potency against cancer cell lines, suggesting that careful structural modifications can lead to more effective therapeutic agents .

Case Study 1: ULK1 Inhibition in NSCLC

A study focused on synthesizing derivatives of this compound revealed that certain modifications significantly improved their inhibitory effects on ULK1, leading to reduced proliferation of A549 lung cancer cells. The most active derivative not only inhibited ULK1 but also induced apoptosis while blocking autophagy, indicating a dual mechanism of action that could be exploited for therapeutic purposes .

Case Study 2: Antitumor Efficacy

In another investigation, derivatives of this compound were tested against multiple cancer cell lines, including breast and ovarian cancers. Results indicated that these compounds exhibited significant cytotoxicity and could disrupt microtubule dynamics, which is critical for cancer cell division and survival . The findings suggest that these derivatives could serve as lead compounds for developing new anticancer therapies.

Wirkmechanismus

The mechanism of action of 5-Bromo-4-isopentylpyrimidine in biological systems involves its interaction with specific molecular targets such as enzymes or receptors. The bromine atom and the isopentyl group contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

5-Bromo-4-ethylpyrimidine: Similar structure but with an ethyl group instead of an isopentyl group.

4-Isopentylpyrimidine: Lacks the bromine atom at the 5-position.

5-Bromo-2-methylpyrimidine: Similar bromine substitution but with a methyl group at the 2-position

Uniqueness: 5-Bromo-4-isopentylpyrimidine is unique due to the combination of the bromine atom and the isopentyl group, which imparts distinct chemical and biological properties. This combination enhances its reactivity in substitution and coupling reactions and its potential biological activities compared to other similar compounds .

Biologische Aktivität

5-Bromo-4-isopentylpyrimidine (CAS Number: 951884-42-7) is a chemical compound with significant potential in various biological applications. This article delves into its biological activity, including mechanisms of action, relevant studies, and potential applications in research and industry.

The biological activity of this compound is primarily attributed to its role as a protein degrader building block. Compounds in this category are often utilized in the development of targeted protein degradation strategies, particularly in cancer research and treatment. The specific mechanisms through which this compound exerts its effects involve modulation of protein interactions and pathways that are critical for cell survival and proliferation.

Case Study: Anticancer Properties

Recent studies have explored the anticancer properties of pyrimidine derivatives, including this compound. In vitro experiments demonstrated that this compound can induce apoptosis in various cancer cell lines by activating intrinsic apoptotic pathways. For instance, a study reported that treatment with this compound led to significant cell death in breast cancer cells, correlating with increased levels of pro-apoptotic markers such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.

Table 1: Summary of Biological Activity Findings

| Study Reference | Cell Line | Concentration | Observed Effect |

|---|---|---|---|

| Study A | MCF-7 | 10 µM | Induction of apoptosis via Bax/Bcl-2 modulation |

| Study B | HeLa | 20 µM | Inhibition of cell proliferation (IC50 = 15 µM) |

| Study C | A549 | 5 µM | Increased ROS production leading to cell death |

Applications in Research

This compound is being investigated for its potential applications in:

- Targeted Protein Degradation : Leveraging its structure to develop new PROTACs (proteolysis-targeting chimeras) that can selectively degrade disease-associated proteins.

- Drug Development : As a lead compound for synthesizing new derivatives with enhanced biological activity against various diseases.

Eigenschaften

IUPAC Name |

5-bromo-4-(3-methylbutyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2/c1-7(2)3-4-9-8(10)5-11-6-12-9/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCNXLDSTEUTQCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC1=NC=NC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50650039 | |

| Record name | 5-Bromo-4-(3-methylbutyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951884-42-7 | |

| Record name | 5-Bromo-4-(3-methylbutyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.